molecular formula C4H8S B086538 Tetrahydrothiophene CAS No. 110-01-0

Tetrahydrothiophene

Cat. No. B086538
CAS RN: 110-01-0
M. Wt: 88.17 g/mol
InChI Key: RAOIDOHSFRTOEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Tetrahydrothiophene has been explored through various chemical pathways. In particular, the literature highlights the diverse synthetic strategies employed to construct the THT framework and related sulfur-containing heterocycles. For instance, the synthesis and biological properties of amino acids and peptides containing tetrazolyl moieties have been analyzed, indicating the versatility of sulfur-containing compounds in medicinal chemistry (Popova & Trifonov, 2015)1. Another study focused on the synthesis of 1,2,4,5-tetrathianes, including THT derivatives, providing insights into the historical development and synthetic methods of these compounds (Franek, 1991)2.

Molecular Structure Analysis

Tetrahydrothiophene's molecular structure plays a crucial role in its chemical behavior and interactions. The sulfur atom within the ring imparts unique electronic properties, influencing the compound's reactivity and physical characteristics. The synthesis and analysis of related sulfur-containing compounds, such as triphenylamine, shed light on the impact of molecular structure on the physical and chemical properties of these molecules (Manifar & Rohani, 2008)3.

Chemical Reactions and Properties

THT participates in a variety of chemical reactions, leveraging its sulfur-containing ring. For example, the reactivity of THT with halogens or electrophiles can lead to a range of derivatives with diverse chemical functionalities. The synthesis of polysubstituted optically active tetrahydro-β-carboline derivatives, which share structural similarities with THT, demonstrates the broad scope of reactions sulfur-containing heterocycles can undergo (Rao, Maiti, & Chanda, 2017)4.

Physical Properties Analysis

The physical properties of Tetrahydrothiophene, such as its boiling point, melting point, and solubility, are influenced by its molecular structure. The presence of the sulfur atom affects the compound's polarity, boiling point, and interaction with solvents, making THT a compound of interest in the study of physical organic chemistry.

Chemical Properties Analysis

Tetrahydrothiophene's chemical properties, including its reactivity towards nucleophiles, electrophiles, and its potential for ring-opening reactions, are areas of active research. The exploration of THT and its derivatives in the synthesis of complex organic molecules, including drugs and materials, highlights the compound's versatility and utility in organic synthesis.

Scientific Research Applications

  • Synthesis of Enantiopure Compounds : Tetrahydrothiophenes are utilized in organocatalytic asymmetric synthesis, particularly in the formation of enantiopure tetrahydrothiophenes and tetrahydrothiopyrans containing multiple stereocentres. These compounds are significant in synthetic and biological contexts due to their diverse distribution in nature and high synthetic utility (Mondal, Nandi, & Pan, 2017).

  • Chemical and Biological Applications : Substituted tetrahydrothiophenes have been highlighted for their wide-ranging chemical and biological applications, including use as α-glucosidase inhibitors, in catalytic asymmetric epoxidation, intramolecular cyclopropanation, and asymmetric metal catalysis hydrogenation. They also have applications in nanochemistry and materials research for properties like adsorption on gold surfaces (Blair, Kennedy, Mulvey, & O'Hara, 2010).

  • Pharmaceutical and Nanoscience Applications : Highly functionalized tetrahydrothiophenes have potential applications in biochemistry, pharmaceutical science, and nanoscience. Organocatalytic Michael-aldol domino reactions are used for their synthesis, with control over regioselectivity and excellent enantioselectivities (Brandau, Maerten, & Jørgensen, 2006).

  • Odorant for Liquid Petroleum Gas (LPG) : Tetrahydrothiophene acts as an odorant in liquid petroleum gas, serving as a detectable alarm for gas leaks. Research includes exploring alternatives and understanding its properties for better application in this context (Swaid, Reda, & Allawi, 2022).

  • Market and Production Analysis : Studies have been conducted on the manufacture and market analysis of Tetrahydrothiophene, particularly as an odorant in city gas, exploring its economic and technological implications (Hong-bin, 2006).

  • Gas Network Odourisation : Tetrahydrothiophene is used in gas networks as an odorant. Its spread and effectiveness are studied to ensure quick leak detection and safety in gas supply systems (Juszczak & Szyłak-Szydłowski, 2019).

Safety And Hazards

Tetrahydrothiophene is harmful if swallowed, inhaled or by contact with skin, and is irritating to skin and eyes. It is a flammable liquid and a fire hazard . High exposure can cause headache, giddiness, dizziness, weakness, loss of coordination and convulsions .

Future Directions

Research is ongoing into the conformational interconversion of Tetrahydrothiophene through pseudorotation . There is also interest in the development of new synthesis methods, such as a catalyst-free procedure for the construction of trisubstituted tetrahydrothiophenes via sulfa-Michael/aldol (Henry) cascade reaction in water .

properties

IUPAC Name

thiolane
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InChI

InChI=1S/C4H8S/c1-2-4-5-3-1/h1-4H2
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InChI Key

RAOIDOHSFRTOEL-UHFFFAOYSA-N
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Canonical SMILES

C1CCSC1
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Molecular Formula

C4H8S
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DSSTOX Substance ID

DTXSID3047760
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Molecular Weight

88.17 g/mol
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Physical Description

Tetrahydrothiophene appears as a water-white liquid. About the same density as water and insoluble in water. Vapors heavier than air. Used as a solvent and to make other chemicals., Liquid, Clear to white liquid with a foul odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

121.12 °C @ 760 MM HG, 119-121 °C
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Flash Point

55 °F (12 °C), 12 °C
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Solubility

INSOLUBLE IN WATER; SOL IN ALL PROPORTIONS IN ALCOHOL, ETHER, ACETONE, BENZENE, IN ORGANIC SOLVENTS, Solubility in water: none
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Density

0.9987 @ 20 °C/4 °C, Relative density (water = 1): 1.0
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Vapor Density

Relative vapor density (air = 1): 3.05
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Vapor Pressure

18.4 [mmHg], Vapor pressure, kPa at 25 °C: 2.4
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Product Name

Tetrahydrothiophene

Color/Form

WATER-WHITE LIQUID

CAS RN

110-01-0
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Melting Point

-96.16 °C, -96.2 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,500
Citations
RB Woodward, RH Eastman - Journal of the American Chemical …, 1946 - ACS Publications
The syntheses of 8-(6-allylaminohexylamino)-6-methoxyquinoline and 8-(6-diallylaminohexylamino)-6-methoxyquinoline are reported. N-Allyl-6-methoxyhexylamine, N, N-diallyl-6-…
Number of citations: 113 pubs.acs.org
AR Katritzky, M Balasubramanian, M Siskin - Energy & fuels, 1992 - ACS Publications
… Above pH 7, only tetrahydrothiophene showed … tetrahydrothiophene yielded only small amounts of trithienyl derivatives. This suggested that dehydrogenation of tetrahydrothiophene to …
Number of citations: 38 pubs.acs.org
M Kakeya, T Fujihara, T Kasaya, A Nagasawa - Organometallics, 2006 - ACS Publications
Dinuclear niobium complexes [{NbCl 2 L} 2 (μ-Cl) 2 (μ-L)] (L = tetrahydrothiophene C 4 H 8 S, THT (1a)) have been prepared by the reaction of diniobium(V) decachloride (Nb 2 Cl 10 ) …
Number of citations: 58 pubs.acs.org
MGB Drew, DA Rice, DM Williams - Journal of the Chemical Society …, 1983 - pubs.rsc.org
The niobium(IV) compounds [(tht)2X2Nb(µ-S)(µ-S2)NbX2(tht)2][X = Cl (1) or Br (2)] are formed through a complex redox–disproportionation reaction when NbX3S is treated with …
Number of citations: 28 pubs.rsc.org
G Gritzner, S Sperker - Journal of solution chemistry, 1988 - Springer
The donor and acceptor properties of tetrahydrofuran and tetrahydro-thiophene were evaluated by means of electrochemical and spectroscopic methods. Polarographic and …
Number of citations: 13 link.springer.com
KM Henline, C Wang, RD Pike, JC Ahern… - Crystal growth & …, 2014 - ACS Publications
Combination of CuI and tetrahydrothiophene (THT) in MeCN or neat THT produces various phases, depending upon experimental conditions. Green luminescent product (CuI) 4 (THT) …
Number of citations: 77 pubs.acs.org
T Tetrahydrothiophene - Prepr. Pap.-Am. Chem. Soc., Div. Fuel …, 2003 - researchgate.net
The deep removal of organic sulfur compounds from gasoline, diesel and jet fuel to produce ultra-clean transportation fuels, particularly for fuel cell applications, is becoming a …
Number of citations: 31 www.researchgate.net
E Ito, M Hara, K Kanai, Y Ouchi, K Seki… - Bull. Korean Chem …, 2009 - researchgate.net
Surface structure and molecular orientation of self-assembled monolayers (SAMs) formed by the spontaneous adsorption of tetrahydrothiophene (THT) and thiophene (TP) on Au (111) …
Number of citations: 10 www.researchgate.net
AD Boese, R Boese - Crystal Growth & Design, 2015 - ACS Publications
Calculations at various levels of theory with different methods and respective evaluations confirm that the twist conformation (C 2 ) is preferred for tetrahydrothiophene (THT) in the gas …
Number of citations: 15 pubs.acs.org
TM El-Gogary - Spectrochimica Acta Part A: Molecular and …, 2001 - Elsevier
The molecular geometry of tetrahydrothiophene (THT) was quantum mechanically calculated using the split valence 6–31G** basis set. Electron correlation energy has been computed …
Number of citations: 19 www.sciencedirect.com

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